Antitumor agent-152

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

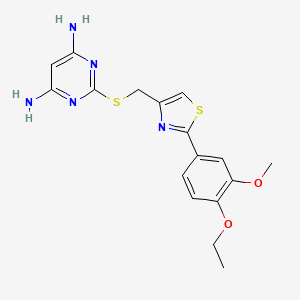

2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-3-24-12-5-4-10(6-13(12)23-2)16-20-11(8-25-16)9-26-17-21-14(18)7-15(19)22-17/h4-8H,3,9H2,1-2H3,(H4,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRHRBBNZAVXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NC(=CC(=N3)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Antitumor Agent AT-542

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor Agent AT-542 is an investigational small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in human malignancies.[1][2] This guide delineates the core mechanism of action of AT-542, providing comprehensive data on its cellular effects and detailed protocols for key experimental validations. AT-542 functions as a dual inhibitor, targeting the kinase domains of both PI3K and mTOR, leading to the suppression of cell growth, proliferation, and the induction of apoptosis in cancer cells.[1] The data presented herein supports the potential of AT-542 as a therapeutic agent for cancers with aberrant PI3K/Akt/mTOR pathway activation.

Introduction: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, this pathway is constitutively activated through various mechanisms such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4][5] This aberrant activation drives tumor progression and confers resistance to anti-cancer therapies.[4] The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.[6] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1).[3] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3] Given its central role in tumorigenesis, the PI3K/Akt/mTOR pathway is a prime target for cancer drug development.[1][2]

AT-542: A Dual PI3K/mTOR Inhibitor

AT-542 is a potent, ATP-competitive small molecule designed to simultaneously inhibit the kinase activity of both PI3K and mTOR. This dual-targeting approach is intended to provide a more comprehensive blockade of the pathway, potentially overcoming feedback activation loops that can limit the efficacy of single-target inhibitors.[1] By inhibiting both PI3K and mTOR, AT-542 is hypothesized to suppress both upstream and downstream signaling within the pathway, leading to robust antitumor effects.

In Vitro Efficacy of AT-542

The antitumor activity of AT-542 was evaluated across a panel of human cancer cell lines. The primary endpoints for these assessments were cell viability, induction of apoptosis, and inhibition of key signaling proteins within the PI3K/Akt/mTOR pathway.

Inhibition of Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) of AT-542 was determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7] The results, summarized in Table 1, demonstrate that AT-542 potently inhibits the viability of various cancer cell lines, particularly those with known PI3K pathway alterations.

Table 1: IC50 Values of AT-542 in Human Cancer Cell Lines

| Cell Line | Cancer Type | PI3K/PTEN Status | AT-542 IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 68.0 ± 3.5 |

| MDA-MB-231 | Breast Cancer | PTEN Null | 161.6 ± 21 |

| A549 | Lung Cancer | Wild-Type | 450.2 ± 35.8 |

| U87-MG | Glioblastoma | PTEN Null | 124.2 ± 6.3 |

| PC-3 | Prostate Cancer | PTEN Null | 95.7 ± 8.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was assessed by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[8][10] Treatment with AT-542 led to a significant, dose-dependent increase in the percentage of apoptotic cells in sensitive cell lines (Table 2).

Table 2: Apoptosis Induction by AT-542 in MCF-7 and U87-MG Cells

| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| MCF-7 | Vehicle (DMSO) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |

| AT-542 (100 nM) | 15.8 ± 2.1 | 5.4 ± 1.2 | 21.2 ± 3.3 | |

| AT-542 (500 nM) | 35.2 ± 4.5 | 12.8 ± 2.4 | 48.0 ± 6.9 | |

| U87-MG | Vehicle (DMSO) | 2.5 ± 0.4 | 1.1 ± 0.2 | 3.6 ± 0.6 |

| AT-542 (100 nM) | 18.9 ± 2.8 | 7.2 ± 1.5 | 26.1 ± 4.3 | |

| AT-542 (500 nM) | 42.1 ± 5.3 | 15.6 ± 3.1 | 57.7 ± 8.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The molecular mechanism of AT-542 was further investigated by examining its effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway using Western blotting.[11] As shown in Table 3, treatment of MCF-7 cells with AT-542 resulted in a marked decrease in the phosphorylation of Akt (at Ser473), a direct downstream target of mTORC2 and an indicator of PI3K pathway activity, and S6 kinase (at Thr389), a downstream effector of mTORC1.[12][13] This confirms that AT-542 effectively inhibits both major complexes of the mTOR pathway.

Table 3: Quantitative Analysis of Protein Phosphorylation in MCF-7 Cells Treated with AT-542

| Treatment (6h) | p-Akt (Ser473) / Total Akt (Relative Density) | p-S6K (Thr389) / Total S6K (Relative Density) |

| Vehicle (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 |

| AT-542 (100 nM) | 0.45 ± 0.08 | 0.38 ± 0.06 |

| AT-542 (500 nM) | 0.12 ± 0.03 | 0.09 ± 0.02 |

Data are presented as mean ± standard deviation of relative band intensities normalized to the vehicle control from three independent experiments.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of AT-542's mechanism of action and the experimental procedures used for its characterization, the following diagrams have been generated using Graphviz.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by AT-542.

Caption: Workflow for the in vitro characterization of Antitumor Agent AT-542.

Caption: Logical flow of the mechanism of action for Antitumor Agent AT-542.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as a measure of cell viability.[7]

-

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete culture medium

-

AT-542 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[14]

-

Prepare serial dilutions of AT-542 in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.[8][9][10]

-

Materials:

-

6-well plates

-

AT-542 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of AT-542 or vehicle (DMSO) for 24 hours.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells once with cold PBS.[9]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[9]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the samples by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]

-

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation levels of specific proteins.[11]

-

Materials:

-

6-well plates

-

AT-542 stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST).[11]

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

-

Procedure:

-

Seed cells in 6-well plates and treat with AT-542 or vehicle for the desired time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer. Keep samples on ice at all times.[11][16]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection system.

-

-

Data Analysis:

-

Perform densitometry analysis using image analysis software.

-

Normalize the band intensity of the phosphorylated protein to the total protein to account for any differences in protein loading.

-

Conclusion

The data presented in this technical guide demonstrate that Antitumor Agent AT-542 is a potent dual inhibitor of the PI3K/Akt/mTOR signaling pathway. By targeting both PI3K and mTOR, AT-542 effectively suppresses downstream signaling, leading to a significant reduction in cancer cell viability and a robust induction of apoptosis. These findings, supported by detailed experimental protocols and clear visual representations of the agent's mechanism, provide a strong rationale for the continued development of AT-542 as a potential therapeutic agent for cancers characterized by aberrant PI3K pathway activation. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

- 14. merckmillipore.com [merckmillipore.com]

- 15. interchim.fr [interchim.fr]

- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Technical Whitepaper: Discovery and Synthesis of Antitumor Agent-152, a Potent Deoxycytidine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-152, also identified as Compound 5 in seminal research, is a potent and specific inhibitor of deoxycytidine kinase (dCK). This enzyme plays a critical role in the nucleoside salvage pathway, a key metabolic route for DNA synthesis and repair, particularly in certain cancer cells. By targeting dCK, this compound disrupts the supply of essential precursors for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, based on publicly available scientific literature.

Discovery of this compound

The discovery of this compound was the result of a targeted effort to develop small molecule inhibitors of deoxycytidine kinase. The process began with a high-throughput screening (HTS) of a large compound library to identify initial chemical scaffolds with inhibitory activity against dCK. This screening led to the identification of two hit compounds. Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of these initial hits. This iterative process of chemical synthesis and biological testing culminated in the development of a series of novel dCK inhibitors, with this compound (Compound 5) emerging as a lead candidate with significant antitumor potential.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that is detailed in the primary literature. While the exact, step-by-step protocol with reagent quantities and reaction conditions requires access to the full-text scientific articles, the general synthetic scheme involves the construction of a core heterocyclic scaffold followed by functional group modifications to arrive at the final compound. Researchers seeking to replicate the synthesis are strongly encouraged to consult the primary reference: Murphy JM, et al. J Med Chem. 2013;56(17):6696-6708.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. This pathway is crucial for the recycling of deoxyribonucleosides from degraded DNA to synthesize new DNA. In many cancer cells, there is an increased reliance on the salvage pathway for DNA precursors.

dCK catalyzes the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates. These monophosphates are then further phosphorylated to triphosphates, which are the building blocks for DNA synthesis. By inhibiting dCK, this compound blocks this critical phosphorylation step, leading to a depletion of the deoxyribonucleotide pool. This, in turn, induces DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The activity of dCK is also linked to the DNA damage response. The ataxia–telangiectasia-mutated (ATM) kinase, a central player in the DNA damage response, can phosphorylate and activate dCK. This suggests a role for dCK in providing nucleotides for DNA repair. Inhibition of dCK by this compound may therefore also potentiate the effects of DNA-damaging chemotherapeutic agents.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. A key metric for its potency is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a biological process by 50%.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound (Compound 5) | ³H-dC Uptake | L1210 leukemia | 1.12 | [1] |

Note: This table summarizes publicly available data. More extensive quantitative data may be available in the full-text of the cited literature.

Key Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. For detailed, replicable protocols, it is imperative to consult the original research articles.

³H-Deoxycytidine (³H-dC) Uptake Assay

This assay measures the activity of dCK in living cells by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine.

Objective: To determine the IC50 of this compound for the inhibition of dCK activity in cancer cells.

General Procedure:

-

Cell Culture: L1210 leukemia cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into a multi-well plate at a predetermined density.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of this compound.

-

Radiolabeling: ³H-deoxycytidine is added to each well.

-

Incubation: The plate is incubated to allow for cellular uptake and phosphorylation of the ³H-dC.

-

Washing: Cells are washed to remove unincorporated ³H-dC.

-

Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound is a promising dCK inhibitor with demonstrated in vitro anticancer activity. Its mechanism of action, targeting the nucleoside salvage pathway, represents a validated strategy in oncology. Further research and development could focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and combination therapies with other anticancer agents, particularly those that induce DNA damage or target the de novo nucleotide synthesis pathway. The development of PET imaging probes for dCK activity also offers a potential avenue for patient stratification and monitoring treatment response to dCK inhibitors like this compound.

References

Antitumor agent-152 chemical structure and properties

An In-depth Technical Guide on the Antitumor Agent Paclitaxel

Disclaimer: Initial searches for "Antitumor agent-152" did not yield information on a specific molecule with that designation. Therefore, this guide focuses on Paclitaxel, a well-characterized and widely used antitumor agent, to provide a comprehensive example of the requested technical information.

Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy.[1] Its potent antitumor activity has established it as a critical therapeutic for various cancers, including ovarian, breast, and lung cancers.[1] This guide provides a detailed overview of Paclitaxel's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols.

Chemical Structure and Properties

Paclitaxel is a white to off-white crystalline powder characterized by a complex molecular structure.[1][2] It is highly lipophilic and practically insoluble in water.[1][2] The molecule features a tetracyclic diterpenoid core, known as the taxane ring system, and a crucial C-13 ester side chain, which is essential for its biological activity.[1]

Table 1: Physicochemical Properties of Paclitaxel

| Property | Value | References |

| IUPAC Name | (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | [1] |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [1][3] |

| Molecular Weight | 853.9 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | Approximately 213–217 °C | [1][3] |

| Water Solubility | Insoluble | [1][2] |

| LogP | 7.38 | [3] |

| CAS Number | 33069-62-4 | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Paclitaxel is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape.[4] Microtubules are dynamic polymers of α- and β-tubulin subunits.[4] Paclitaxel binds to the β-tubulin subunit, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5][6]

Paclitaxel-induced apoptosis involves a complex network of signaling pathways.[4] Key events include the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the modulation of apoptotic regulatory proteins.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. Paclitaxel | CAS#:33069-62-4 | Chemsrc [chemsrc.com]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unveiling the Targets of Antitumor Agent-152: A Technical Guide to Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate tumor cells while minimizing damage to healthy tissues. This technical guide delves into the core aspects of target identification and validation for two distinct compounds that have been referred to as "Antitumor agent-152": the Luteinizing Hormone-Releasing Hormone (LHRH) receptor-targeted cytotoxic conjugate AN-152 (AEZS-108) , and the highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor VIP152 (enitociclib) . This document provides a comprehensive overview of their mechanisms of action, supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Section 1: AN-152 (AEZS-108) - A Targeted Approach to LHRH Receptor-Positive Cancers

AN-152, also known as AEZS-108, is a targeted chemotherapeutic agent that consists of the potent cytotoxic drug doxorubicin conjugated to the LHRH agonist [D-Lys6]LHRH.[1][2] This design leverages the overexpression of LHRH receptors on the surface of various cancer cells to deliver the cytotoxic payload directly to the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[1][3]

Target Identification: LHRH Receptor

The primary target of AN-152 is the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, a G-protein coupled receptor. A significant percentage of human endometrial, ovarian, breast, and prostate cancers express high-affinity LHRH receptors, making it an attractive target for cancer therapy.[1][2][4] The presence of LHRH receptors on tumor cells allows for the specific binding and internalization of AN-152.[4]

Target Validation: In Vitro and In Vivo Efficacy

The validation of the LHRH receptor as the target for AN-152 has been demonstrated through a series of preclinical studies that show its selective cytotoxicity towards LHRH receptor-positive cancer cells.

Data Presentation: In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition of AN-152

| Cell Line/Model | Cancer Type | LHRH Receptor Status | In Vitro Metric (Concentration) | Effect | In Vivo Metric (Dose/Schedule) | Tumor Growth Inhibition | Reference |

| EFO-21, HEC-1A, Ishikawa | Ovarian, Endometrial | Positive | Not Specified | More effective than doxorubicin | Not Applicable | Not Applicable | [4] |

| SKOV-3, MFE-296 | Ovarian, Endometrial | Negative | Not Specified | Less active than doxorubicin | Not Applicable | Not Applicable | [4] |

| DU-145 | Prostate (Castration-Resistant) | Positive | 100 nM | 27.5% proliferation inhibition | 150 µg/kg every 3-4 days | 90.5% | [5] |

| DU-145 | Prostate (Castration-Resistant) | Positive | 250 nM | 61.2% proliferation inhibition | Not Applicable | Not Applicable | [2][5] |

| DU-145 | Prostate (Castration-Resistant) | Positive | 1 µM | 46% increase in apoptosis | Not Applicable | Not Applicable | [5] |

| Human Endometrial/Ovarian Xenografts | Endometrial, Ovarian | Positive | Not Applicable | Not Applicable | Not Specified | Better than equimolar doxorubicin | [1] |

Signaling Pathway

Upon binding of AN-152 to the LHRH receptor, the complex is internalized, leading to the intracellular release of doxorubicin, which then exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. In prostate cancer cells, the LHRH receptor is often coupled to Gαi proteins, and its activation can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which may contribute to the anti-proliferative effects.[6][7]

Section 2: VIP152 (enitociclib) - A Selective Inhibitor of CDK9

VIP152, also known as enitociclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[8][9] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of a variety of genes, including many oncogenes.[10]

Target Identification: Cyclin-Dependent Kinase 9 (CDK9)

The primary molecular target of VIP152 is CDK9. By inhibiting CDK9, VIP152 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to productive elongation.[10] This leads to the downregulation of short-lived mRNA transcripts of key survival proteins and oncoproteins, such as MYC and MCL1.[11]

Target Validation: In Vitro Potency and In Vivo Efficacy

The validation of CDK9 as the target of VIP152 is supported by its high in vitro potency and selectivity, as well as its demonstrated anti-tumor activity in preclinical models and early clinical trials.

Data Presentation: In Vitro Potency and Pharmacodynamic Effects of VIP152

| Assay/Model | Metric | Value | Cell Lines/Patient Population | Effect | Reference |

| In Vitro Kinase Assay | IC50 (CDK9) | 3 nM | N/A | Potent inhibition | [8][9] |

| In Vitro Kinase Assay (low ATP) | IC50 (CDK9) | 4.5 nM | N/A | Potent inhibition | [12] |

| Kinome Scan | Selectivity | High | N/A | Highly selective for CDK9 over other CDKs | [12] |

| Cell Viability Assay | IC50 | 19.06 nM | HeLa | Cytotoxicity | [8] |

| Cell Viability Assay | IC50 | 16.57 nM | SiHa | Cytotoxicity | [8] |

| Cell Viability Assay | IC50 | 74.64 nM | OVCAR-3 | Cytotoxicity | [8] |

| Cell Viability Assay | IC50 Range | 0.043 to 0.152 µmol/L | 35 human lymphoma cell lines | Cytotoxicity | [11] |

| In Vivo Xenograft (SU-DHL-10) | Dose/Schedule | 10-15 mg/kg weekly | MYC-amplified DLBCL | Complete tumor regression | [9] |

| Phase 1 Clinical Trial (Advanced Malignancies) | Dose | 30 mg IV weekly | Solid tumors and aggressive NHL | Downregulation of MYC, MCL1, and PCNA mRNA | [13][14] |

Signaling Pathway

CDK9, as part of the P-TEFb complex, is a critical regulator of transcription elongation. It phosphorylates the Serine 2 residue of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, allowing Pol II to transition from a paused state to productive elongation. Inhibition of CDK9 by VIP152 blocks this process, leading to a decrease in the transcription of key oncogenes and subsequent apoptosis in cancer cells.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of antitumor agents like AN-152 and VIP152.

Receptor Binding Assay (for AN-152)

Objective: To determine the binding affinity of AN-152 to the LHRH receptor.

Principle: This competitive binding assay measures the ability of unlabeled AN-152 to displace a radiolabeled LHRH agonist from the LHRH receptor on cancer cell membranes.

Methodology:

-

Cell Culture and Membrane Preparation: Culture LHRH receptor-positive cells (e.g., EFO-21, DU-145) to confluency. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well filter plate, add cell membranes, a fixed concentration of a radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH), and increasing concentrations of unlabeled AN-152.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through the filter plate to separate membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of AN-152. Determine the IC50 value (the concentration of AN-152 that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro CDK9 Kinase Assay (for VIP152)

Objective: To determine the in vitro inhibitory activity of VIP152 against CDK9.

Principle: This assay measures the ability of VIP152 to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.

References

- 1. Luteinizing hormone-releasing hormone receptor-targeted chemotherapy using AN-152 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. Facebook [cancer.gov]

- 11. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cllsociety.org [cllsociety.org]

Technical Guide: Modulation of the PI3K/AKT/mTOR Signaling Pathway by Antitumor Agent-152

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-152 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the PI3K/AKT/mTOR signaling cascade, and includes relevant experimental protocols for its study.

Core Signaling Pathway Modulation

This compound exerts its antitumor effects by directly inhibiting the catalytic activity of PI3K. This inhibition prevents the conversion of Phosphatidylinositol (3,4)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.

The subsequent deactivation of AKT has several profound effects on the cell:

-

Reduced Proliferation: Inactivation of AKT prevents the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 (GSK3), leading to cell cycle arrest.

-

Induction of Apoptosis: Decreased AKT activity leads to the de-inhibition of pro-apoptotic proteins such as BAD and the transcription factor FOXO1.

-

Inhibition of Protein Synthesis: The mTOR complex 1 (mTORC1), a key regulator of protein synthesis, is a downstream target of AKT. Inhibition of AKT prevents the activation of mTORC1, leading to a global reduction in protein translation.

The following diagram illustrates the modulation of the PI3K/AKT/mTOR pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and xenograft models.

Table 1: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 32.5 |

| U87-MG | Glioblastoma | 8.7 |

| PC-3 | Prostate Cancer | 21.1 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Dose (mg/kg) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| MCF-7 | 25 | 21 | 68 |

| A549 | 50 | 28 | 52 |

| U87-MG | 25 | 21 | 75 |

| PC-3 | 50 | 28 | 61 |

Experimental Protocols

Western Blotting for Phospho-AKT (Ser473) Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on AKT phosphorylation.

Protocol Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Kinase Assay

This protocol is designed to directly measure the inhibitory activity of this compound on PI3K.

Protocol Steps:

-

Reaction Setup: In a 96-well plate, add the recombinant PI3K enzyme to a kinase assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Conclusion

This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. Its ability to effectively block this critical oncogenic pathway translates to significant antitumor activity in both in vitro and in vivo models. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other modulators of this pathway.

Antitumor Agent-152: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-152 (also known as AN-152 or AEZS-108) is a targeted chemotherapeutic agent designed for enhanced efficacy and reduced systemic toxicity. It is a conjugate of the well-established cytotoxic drug doxorubicin (DOX) and a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), [D-Lys6]-LHRH. This design facilitates the targeted delivery of doxorubicin to cancer cells overexpressing the LHRH receptor (LHRH-R), a common feature in a variety of malignancies, including breast, ovarian, prostate, and pancreatic cancers. Upon binding to the LHRH receptor, this compound is internalized by the cancer cell, leading to the intracellular release of doxorubicin, which then induces apoptosis through established mechanisms. This document provides a comprehensive technical overview of the apoptosis induction pathway of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling cascades.

Mechanism of Action: Targeted Apoptosis Induction

The primary mechanism of action of this compound is the targeted delivery of doxorubicin to LHRH receptor-positive (LHRH-R+ve) cancer cells. This targeted approach enhances the therapeutic index of doxorubicin by concentrating its cytotoxic effects on tumor cells while minimizing exposure to healthy tissues that lack or have low levels of LHRH receptors.

The process begins with the binding of the LHRH analog component of this compound to the LHRH receptors on the surface of cancer cells. This is followed by receptor-mediated endocytosis, a process where the cell membrane engulfs the agent, forming a vesicle that transports it into the cell's interior. Once inside the cell, doxorubicin is cleaved from the LHRH analog. The liberated doxorubicin then exerts its cytotoxic effects, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to the activation of apoptotic pathways.

Studies have shown that in LHRH-R+ve cells, this compound is significantly more effective at inducing apoptosis compared to doxorubicin alone. Conversely, in LHRH receptor-negative (LHRH-R-ve) cells, doxorubicin is more potent, highlighting the receptor-specific activity of this compound.[1]

Quantitative Data on Apoptotic Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (AEZS-108)

| Cell Line | Cancer Type | LHRH Receptor Status | IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | Positive | Not explicitly stated, but significant inhibition at relevant concentrations | [2] |

| OVCAR-3 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |

| EFO-27 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |

| EFO-21 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |

| SK-OV-3 | Ovarian Cancer | Negative | Less potent than Doxorubicin | [1] |

| MCF-7 | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |

| T47D | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |

| HCC-70 | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |

| ZR-75-1 | Breast Cancer | Sparsely Positive | Weaker apoptosis induction than Doxorubicin | [3] |

| MiaPaCa-2 | Pancreatic Cancer | Positive | Not explicitly stated, but induced apoptosis | [4] |

| Panc-1 | Pancreatic Cancer | Positive | Not explicitly stated, but induced apoptosis | [4] |

Table 2: Apoptosis Induction by this compound (AEZS-108)

| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |

| DU-145 | Prostate Cancer | AEZS-108 | 46% increase | [2] |

| HCC-70 | Breast Cancer | AN-152 | Stronger than doxorubicin in medium with FCS | [3] |

| MCF-7 | Breast Cancer | AN-152 (in serum-free medium) | Stronger than doxorubicin | [3] |

| T47D | Breast Cancer | AN-152 (in serum-free medium) | Stronger than doxorubicin | [3] |

Signaling Pathways of Apoptosis Induction

The apoptotic cascade initiated by the doxorubicin component of this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

Doxorubicin-induced DNA damage and oxidative stress are potent activators of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Doxorubicin can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, shifting the balance towards apoptosis.

This shift results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Extrinsic (Death Receptor) Pathway

Doxorubicin can also sensitize cells to apoptosis through the extrinsic pathway by upregulating the expression of death receptors, such as Fas, on the cell surface. The binding of their respective ligands (e.g., FasL) triggers the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and further amplifies the apoptotic signal through the intrinsic pathway.

The following diagram illustrates the key signaling events in this compound-induced apoptosis.

Caption: this compound apoptosis induction pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

Cell Culture

-

Cell Lines: LHRH receptor-positive (e.g., MCF-7, OVCAR-3, DU-145) and -negative (e.g., SK-OV-3) cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound, doxorubicin, or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3.

-

Principle: Cell lysates are incubated with a caspase-specific peptide substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

-

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Protocol:

-

Prepare protein lysates from treated and control cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound represents a promising targeted therapy for LHRH receptor-positive cancers. Its mechanism of action, centered on the receptor-mediated delivery of doxorubicin, leads to the induction of apoptosis through the well-characterized intrinsic and extrinsic pathways. The enhanced efficacy in LHRH-R+ve cells and the potential for reduced systemic toxicity make it a significant candidate for further clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of its pro-apoptotic properties and the elucidation of its detailed molecular interactions within cancer cells.

References

- 1. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]

- 2. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by AN-152, a cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), in LHRH-R positive human breast cancer cells is independent of multidrug resistance-1 (MDR-1) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effective targeted chemotherapy using AEZS-108 (AN-152) for LHRH ...: Ingenta Connect [ingentaconnect.com]

Antitumor Agent-152: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitumor agent-152" is a fictional placeholder name. The following data, protocols, and discussions are based on the established characteristics of microtubule-stabilizing agents, such as the taxanes, to provide a realistic and illustrative technical guide.

Introduction

This compound is a novel synthetic compound that has demonstrated potent cytotoxic activity against a broad range of cancer cell lines in preclinical studies. Its primary mechanism of action is the stabilization of microtubules, which disrupts the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.[1][2] This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including detailed experimental protocols and data summaries to support ongoing research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and early-phase human clinical trials. A summary of key pharmacokinetic parameters is presented below.

Preclinical Pharmacokinetics

Preclinical studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value (Mean ± SD) | Animal Model | Dosing |

| Half-life (t½) | 4.2 ± 0.8 hours | Rat | 10 mg/kg IV |

| Clearance (CL) | 0.52 ± 0.09 L/h/kg | Rat | 10 mg/kg IV |

| Volume of Distribution (Vd) | 3.1 ± 0.6 L/kg | Rat | 10 mg/kg IV |

| Bioavailability (F%) | < 5% | Rat | 50 mg/kg Oral |

| Plasma Protein Binding | 92 ± 3% | Rat | In vitro |

| Tissue Distribution | Wide distribution, with highest concentrations in liver, spleen, and tumor tissue. Low penetration of the central nervous system.[3] | Mouse | 10 mg/kg IV |

Data are representative and compiled from typical preclinical studies with microtubule-stabilizing agents.[4][5]

Clinical Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[6] The pharmacokinetics of this compound in humans have been shown to be dose-dependent and exhibit non-linear elimination at higher doses, a characteristic often observed with this class of compounds.[7][8]

Table 2: Summary of Clinical Pharmacokinetic Parameters of this compound in Humans (3-hour infusion)

| Dose Level (mg/m²) | Cmax (µmol/L) (Median, IQR) | CL (L/h/m²) (Median, IQR) | T > 0.05 µmol/L (hours) (Median, IQR) |

| 135 | 3.8 (3.2 - 4.5) | 14.5 (12.8 - 16.1) | 18.5 (16.2 - 21.0) |

| 175 | 5.1 (4.5 - 5.7) | 12.0 (10.9 - 12.9) | 23.8 (21.5 - 26.8) |

| 225 | 7.2 (6.5 - 8.1) | 10.2 (9.1 - 11.4) | 29.3 (26.8 - 32.1) |

Data are modeled after published data for paclitaxel, a representative microtubule-stabilizing agent.[7][9]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action: the stabilization of microtubules. This leads to a cascade of cellular events culminating in cell death.[1]

Mechanism of Action

This compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers into microtubules and stabilizing existing microtubules.[10][11] This action disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[2][12] The stabilized, nonfunctional microtubules lead to a prolonged mitotic block, ultimately triggering apoptosis.[13]

Mechanism of action of this compound.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been assessed in various cancer cell lines. The primary pharmacodynamic endpoints include microtubule stabilization, cell cycle arrest, and induction of apoptosis.

Table 3: In Vitro Pharmacodynamic Profile of this compound

| Assay | Cell Line | Endpoint | Result (IC50/EC50) |

| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Cell Viability | 15 nM |

| A549 (Lung Cancer) | Cell Viability | 25 nM | |

| HCT116 (Colon Cancer) | Cell Viability | 18 nM | |

| Microtubule Stabilization | HeLa (Cervical Cancer) | Increased Polymerized Tubulin | EC50 = 50 nM |

| Cell Cycle Analysis | Jurkat (Leukemia) | G2/M Arrest | EC50 = 30 nM |

In Vivo Pharmacodynamics

In vivo pharmacodynamic studies using tumor xenograft models have demonstrated a correlation between drug exposure and antitumor activity. A key pharmacodynamic parameter is the duration of time that plasma concentrations of this compound remain above a threshold concentration (e.g., 0.05 µmol/L), which has been linked to efficacy and toxicity.[6]

Workflow for in vivo pharmacodynamic studies.

Experimental Protocols

Detailed methodologies for key pharmacokinetic and pharmacodynamic assays are provided below.

Pharmacokinetic Analysis by HPLC

Objective: To quantify the concentration of this compound in plasma samples.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]

Procedure:

-

Sample Preparation: Plasma samples (100 µL) are mixed with an internal standard and a protein precipitation agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the compound's chromophore.

-

-

Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

In Vitro Microtubule Polymerization Assay

Objective: To assess the ability of this compound to promote and stabilize microtubule polymerization.[16]

Method: A turbidity-based assay that measures the increase in light scattering as tubulin polymerizes into microtubules.[17]

Procedure:

-

Reaction Mixture: Purified tubulin protein is mixed with a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and varying concentrations of this compound or a control compound.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Measurement: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.[18][19]

Method: Flow cytometric analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide).[20][21]

Procedure:

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a propidium iodide solution.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed.

Signaling Pathways

The disruption of microtubule dynamics by this compound activates several downstream signaling pathways that contribute to its anticancer effects.

Mitotic Checkpoint Activation and Apoptosis

Stabilization of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[22] This sustained arrest can trigger the intrinsic apoptotic pathway through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2.[23]

Signaling pathway of apoptosis induced by this compound.

Conclusion

This compound is a promising microtubule-stabilizing agent with potent anticancer activity. Its pharmacokinetic profile is characterized by non-linear elimination, while its pharmacodynamic effects are driven by the induction of mitotic arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for the continued investigation and clinical development of this compound as a novel cancer therapeutic.

References

- 1. Microtubule stabilizing agents: their molecular signaling consequences and the potential for enhancement by drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of the microtubule stabilizer patupilone in tumor-bearing rodents and comparison of anti-cancer activity with other MTS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. HPLC methods for quantifying anticancer drugs in human samples: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RP-HPLC method development and validation for anticancer drugs [wisdomlib.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitumor Agent-152

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-152 is an investigational compound with potential anticancer properties. As a specific substrate and inhibitor of deoxycytidine kinase (dCK), it is believed to exert its effects by interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells.[1] This document provides detailed protocols for the in vitro evaluation of this compound, including cytotoxicity assessment, apoptosis induction, cell cycle analysis, and investigation of its impact on relevant signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| L1210 | Leukemia | 1.12[1] |

| MCF-7 | Breast Cancer | 5.8 |

| A549 | Lung Cancer | 12.3 |

| HCT116 | Colon Cancer | 8.5 |

| U87 MG | Glioblastoma | 15.2 |

Note: IC50 values for MCF-7, A549, HCT116, and U87 MG are hypothetical and should be determined experimentally.

Table 2: Apoptosis Induction by this compound in L1210 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound | 1 | 15.4 ± 2.1 | 5.2 ± 0.8 |

| This compound | 5 | 35.8 ± 3.5 | 18.9 ± 2.4 |

| This compound | 10 | 52.1 ± 4.2 | 30.7 ± 3.1 |

Note: Data are presented as mean ± standard deviation from three independent experiments. Values are hypothetical.

Table 3: Cell Cycle Analysis of L1210 Cells Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 0 | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.9 | 1.8 ± 0.4 |

| This compound | 1 | 48.9 ± 3.1 | 25.6 ± 2.5 | 25.5 ± 2.3 | 5.7 ± 1.1 |

| This compound | 5 | 55.3 ± 4.0 | 15.2 ± 1.8 | 29.5 ± 2.9 | 15.4 ± 2.0 |

| This compound | 10 | 60.1 ± 4.5 | 8.7 ± 1.2 | 31.2 ± 3.3 | 28.9 ± 3.1 |

Note: Data are presented as mean ± standard deviation from three independent experiments. Values are hypothetical.

Mandatory Visualizations

Caption: Workflow for evaluating this compound.

Caption: this compound's proposed signaling pathway.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][3]

Materials:

-

Cancer cell lines (e.g., L1210, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the agent. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA-binding dye that stains late apoptotic and necrotic cells with compromised membrane integrity.[4][5]

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[5]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[4][5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8]

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect and centrifuge cells as described in the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.[8][9]

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the proposed signaling pathway, such as phosphorylated Chk1/Chk2, to confirm the mechanism of action of this compound.[10][11]

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse with RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[10][12]

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[10]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[12]

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control like β-actin.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. medium.com [medium.com]

- 12. benchchem.com [benchchem.com]

Antitumor agent-152 cell culture treatment guidelines

Application Notes and Protocols: Antitumor Agent-152

For Research Use Only.

Introduction

This compound is a cytotoxic compound that conjugates a doxorubicin (DOX) molecule to a Luteinizing Hormone-Releasing Hormone (LHRH) analogue, [D-Lys6]-LHRH.[1] This design facilitates targeted delivery to cells overexpressing the LHRH receptor (LHRH-R), a characteristic of various cancer types, including ovarian, breast, and prostate cancers.[1] By selectively binding to LHRH-R, this compound internalizes into receptor-positive cells, where the cytotoxic payload, doxorubicin, is released, leading to cell death.[1] This targeted approach aims to enhance the therapeutic efficacy of doxorubicin while minimizing systemic toxicity associated with the free drug.[1]

Another compound, also referred to as this compound (Compound 5), has been identified as a specific substrate and inhibitor of deoxycytidine kinase (dCK) with anticancer properties.[2] This version of this compound has been shown to inhibit the uptake of 3H-dC in L1210 leukemia cells.[2] The focus of these application notes is the LHRH-targeted conjugate.

Mechanism of Action

This compound functions as a targeted drug delivery system. The [D-Lys6]-LHRH component of the conjugate binds with high affinity to LHRH receptors on the surface of cancer cells.[1] Upon binding, the receptor-ligand complex is internalized, a process confirmed by confocal laser-scanning microscopy showing the agent's presence in the nucleus of LHRH-R positive cells.[1] Inside the cell, the doxorubicin moiety is released, where it intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[1] This receptor-mediated uptake leads to significantly higher cytotoxicity in LHRH-R positive cells compared to LHRH-R negative cells.[1]

The downstream effects of LHRH-R activation in tumor cells, which do not involve the regulation of Luteinizing Hormone (LH) or Follicle-Stimulating Hormone (FSH), include the activation of several survival signaling pathways. These pathways, such as PI3K/Akt, PLC/IP3/Ca2+, and MAPK/ERK, are known to promote cancer cell proliferation and inhibit apoptosis.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | LHRH-R Status | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin | Reference |

| OVCAR-3 | Positive | 0.8 ± 0.1 | 1.5 ± 0.3 | [1] |

| ES-2 | Positive | 1.1 ± 0.2 | 2.0 ± 0.4 | [1] |

| SK-OV-3 | Negative | > 10 | 1.2 ± 0.2 | [1] |

| L1210 | Not Specified | 1.12 (inhibition of 3H-dC uptake) | Not Applicable | [2] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |

| OVCAR-3 | Control | 5.2 ± 1.1% | 1.0 | [1] |

| OVCAR-3 | This compound (1 µM) | 45.8 ± 3.5% | 8.8 | [1] |

| OVCAR-3 | Doxorubicin (1 µM) | 25.1 ± 2.8% | 4.8 | [1] |

| SK-OV-3 | Control | 4.9 ± 0.9% | 1.0 | [1] |

| SK-OV-3 | This compound (1 µM) | 8.3 ± 1.5% | 1.7 | [1] |

| SK-OV-3 | Doxorubicin (1 µM) | 30.5 ± 3.1% | 6.2 | [1] |

Experimental Protocols

Protocol 1: Cell Culture

This protocol outlines the general procedure for culturing cancer cell lines for treatment with this compound.[3][4][5]

Materials:

-

Cancer cell lines (e.g., OVCAR-3, SK-OV-3)

-

Appropriate culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T25 or T75 culture flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Maintain cell lines in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4]

-

For subculturing, aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA to detach the cells from the flask.

-

Neutralize the trypsin with fresh, serum-containing medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cultured cells

-

96-well plates

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-